Aq-13

Description

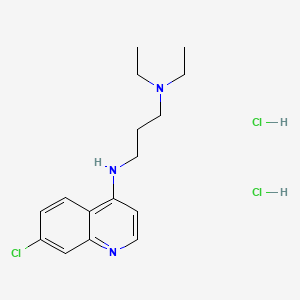

Structure

2D Structure

Properties

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHBPWZRWNFJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168761 | |

| Record name | AQ 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169815-40-1 | |

| Record name | AQ 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169815401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AQ-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKT9732S5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimalarial Candidate Aq-13: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antimalarial compound Aq-13, a 4-aminoquinoline derivative with promising activity against chloroquine-resistant Plasmodium falciparum. The document details its chemical structure, a representative synthesis protocol, and available quantitative biological data. Furthermore, it outlines key experimental methodologies and visualizes the proposed mechanism of action and a general workflow for antimalarial drug screening.

Chemical Structure of this compound

This compound, also known as N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine, is a synthetic compound belonging to the 4-aminoquinoline class of drugs, which includes the well-known antimalarial chloroquine.[1][2] Structurally, it is similar to chloroquine but possesses a shorter diaminoalkane side chain.[1][3] This modification is believed to be crucial for its efficacy against chloroquine-resistant strains of P. falciparum.[1]

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine |

| Molecular Formula | C₁₆H₂₂ClN₃ |

| Molecular Weight | 291.82 g/mol |

| SMILES | CCN(CC)CCCNc1ccnc2cc(Cl)ccc12 |

| InChI Key | NCPLTAGJJVCHOW-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 4-aminoquinoline analogues like this compound generally involves the nucleophilic substitution of a chlorine atom at the 4-position of the quinoline ring with a suitable amine side chain. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a representative laboratory-scale synthesis can be extrapolated from general methods for 4-aminoquinoline synthesis.[4][5][6][7] The key starting material is 4,7-dichloroquinoline, which is reacted with N,N-diethyl-1,3-propanediamine.

Representative Synthetic Protocol:

A general method for the synthesis of 4-aminoquinolines involves the reaction of 4,7-dichloroquinoline with the desired amine.[8] For this compound, this would be N,N-diethyl-1,3-propanediamine.

-

Step 1: Reaction Setup In a round-bottom flask, 4,7-dichloroquinoline and a molar excess of N,N-diethyl-1,3-propanediamine are combined in a suitable solvent, such as ethanol or isopropanol.

-

Step 2: Reaction Conditions The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine (this compound).

Biological Activity and Quantitative Data

This compound has demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[4] Its ability to overcome chloroquine resistance is a key attribute being investigated for its potential as a new antimalarial agent.[1]

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| This compound | 3D7 (CQS) | < 500 | [4] |

| This compound | K1 (CQR) | < 500 | [4] |

| Chloroquine | 3D7 (CQS) | ~20 | [1] |

| Chloroquine | K1 (CQR) | > 100 | [9] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

The proposed mechanism of action for 4-aminoquinolines, including this compound, centers on the disruption of heme detoxification within the malaria parasite's digestive vacuole.

Caption: Proposed mechanism of action of this compound in the parasite's digestive vacuole.

The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. This compound, like chloroquine, is believed to accumulate in the acidic digestive vacuole and bind to hematin (the oxidized form of heme), preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to parasite death.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

A common method to determine the in vitro activity of antimalarial compounds is the parasite lactate dehydrogenase (pLDH) assay or similar growth inhibition assays.[1]

Caption: A typical experimental workflow for in vitro antiplasmodial activity testing.

Protocol:

-

Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum. The cultures are synchronized to the ring stage.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well plate.

-

Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Assay: After incubation, the parasite growth is quantified. For the pLDH assay, the plates are frozen and thawed to lyse the cells. The pLDH substrate and diaphorase are then added, and the conversion of a tetrazolium salt to a colored formazan product is measured spectrophotometrically.

-

Data Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Concluding Remarks

This compound represents a promising lead compound in the development of new antimalarial drugs, particularly for combating chloroquine-resistant malaria. Its structural modifications compared to chloroquine appear to restore its activity against resistant parasite strains. The primary mechanism of action is thought to be consistent with other 4-aminoquinolines, involving the inhibition of hemozoin formation. Further preclinical and clinical studies are necessary to fully elucidate its efficacy, safety profile, and potential role in combination therapies for the treatment of uncomplicated falciparum malaria.[2][3]

References

- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trinityssr.wordpress.com [trinityssr.wordpress.com]

Technical Guide: (N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate

Disclaimer: The compound (N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate, also known as N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine dihydrochloride trihydrate, is not extensively documented in publicly available scientific literature. The following information is largely extrapolated from data on structurally related 4-aminoquinoline derivatives. The properties and activities of the specific compound of interest may vary.

Introduction

(N1-(7-chloro-quinolin-4yl)-3-(N3,N3-diethylamino)propylamine) dihydrochloride trihydrate belongs to the 4-aminoquinoline class of compounds. This class is renowned for its significant biological activities, most notably as antimalarial agents. The core structure consists of a 7-chloroquinoline nucleus linked to a dialkylaminoalkyl side chain at the 4-position. This structural motif is crucial for the compound's potential therapeutic effects. This document aims to provide a comprehensive overview of the inferred properties, potential mechanisms of action, and synthetic pathways of this compound, based on the established knowledge of its chemical class.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂ClN₃ · 2HCl · 3H₂O | Inferred |

| Molecular Weight | 432.80 g/mol | Inferred |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in water | Inferred from salt form |

| pKa | The quinoline nitrogen and the side-chain amines are basic centers. The quinolinic nitrogen is a weak base (pKa ~6), and the tertiary alkylamine is more basic (pKa ~7-8).[1] | Inferred from related compounds |

Biological Activity and Mechanism of Action

The primary biological activity of 4-aminoquinoline derivatives is their antimalarial effect, particularly against Plasmodium falciparum.[2] The mechanism of action is believed to be consistent across this class of compounds.

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is essential for antimalarial activity.[3] These compounds are thought to exert their effect by interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[2][3]

Proposed Mechanism of Action:

-

The 4-aminoquinoline compound, being a weak base, accumulates in the acidic digestive vacuole of the malaria parasite.[4]

-

Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme.

-

The parasite normally detoxifies heme by polymerizing it into an inert crystalline substance called hemozoin.

-

The 4-aminoquinoline compound is thought to inhibit this polymerization process by forming a complex with heme, preventing its crystallization.[5]

-

The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5]

Other Potential Activities

Derivatives of 4-aminoquinoline have been investigated for a range of other therapeutic applications, including:

-

Anticancer: Some 4-aminoquinolines have shown cytotoxic effects on cancer cell lines.

-

Anti-inflammatory: The ability of some 4-aminoquinolines to accumulate in lysosomes and modulate pH is thought to contribute to their anti-inflammatory and immunomodulatory effects.

-

Antiviral and Antibacterial: Various derivatives have been explored for their activity against a range of microbial pathogens.[1]

Experimental Protocols

Detailed experimental protocols for the specific title compound are not available. However, a plausible synthetic route can be inferred from general methods for preparing 4-aminoquinoline derivatives.

Proposed Synthesis

The synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine would likely involve a nucleophilic aromatic substitution reaction.

Reaction: 4,7-dichloroquinoline with N,N-diethylpropane-1,3-diamine.

General Protocol:

-

A mixture of 4,7-dichloroquinoline and an excess of N,N-diethylpropane-1,3-diamine is heated, either neat or in a suitable high-boiling solvent such as phenol or N-methyl-2-pyrrolidone.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and worked up. This typically involves neutralization with an aqueous base (e.g., NaOH or K₂CO₃) to remove the hydrochloride salt of the excess diamine.

-

The product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

To obtain the dihydrochloride trihydrate salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid. The salt is then precipitated, collected by filtration, and dried. The trihydrate would be obtained by crystallization from an aqueous-alcoholic solution.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine.

Proposed Mechanism of Antimalarial Action

Caption: Inhibition of hemozoin formation by 4-aminoquinolines in the malaria parasite.

References

AQ-13's Renewed Assault on Chloroquine-Resistant Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of chloroquine-resistant Plasmodium falciparum have significantly undermined malaria control efforts, necessitating the development of novel antimalarial agents. AQ-13, a 4-aminoquinoline derivative structurally similar to chloroquine, has emerged as a promising candidate, demonstrating potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of the malaria parasite.[1][2] This technical guide provides an in-depth overview of this compound's activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy, tailored for researchers and professionals in the field of drug development.

Mechanism of Action and Rationale for Overcoming Resistance

While the precise mechanism of action of this compound is not fully elucidated, it is believed to be similar to that of chloroquine.[3] Chloroquine acts by accumulating in the parasite's acidic digestive vacuole, where it inhibits the polymerization of toxic heme into inert hemozoin, leading to parasite death.[3] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the digestive vacuole.[4]

This compound's defining characteristic is its ability to circumvent this resistance mechanism.[1][5] It is hypothesized that the modified, shorter diaminoalkane side chain of this compound reduces its affinity for the mutated PfCRT, thereby preventing its efflux and allowing it to accumulate to effective concentrations within the digestive vacuole of resistant parasites.[1][5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against chloroquine-sensitive and chloroquine-resistant P. falciparum.

Table 1: In Vitro Activity of this compound Against P. falciparum Strains

| Parasite Strain | Chloroquine Susceptibility | This compound IC₅₀ (nM) | Chloroquine IC₅₀ (nM) | Reference |

| 3D7 | Sensitive | 20.9 | - | [4][6] |

| 7G8 | Resistant | 44.3 | - | [4][6] |

| Cambodian Isolates (Median) | Amodiaquine-Sensitive (n=14) | 46.7 | - | [4][6] |

| Cambodian Isolates (Median) | Amodiaquine-Resistant (n=24) | 64.9 | - | [4][6] |

| Chloroquine-Resistant Isolates | Resistant | 15-20 | >100 | [7] |

Table 2: Clinical Trial Efficacy of this compound for Uncomplicated P. falciparum Malaria

| Parameter | This compound | Artemether-Lumefantrine | Study Population | Reference |

| Cure Rate (Per-Protocol) | Non-inferior | - | Malian men | [7] |

| Parasite Clearance | Comparable | Comparable | Malian men | [7] |

Experimental Protocols

In Vitro Drug Sensitivity Assays

The 50% inhibitory concentration (IC₅₀) of this compound is typically determined using in vitro parasite growth inhibition assays. The [³H]hypoxanthine uptake assay is a widely used method.[2][4][6][8][9]

Protocol: [³H]Hypoxanthine Uptake Inhibition Assay

-

Parasite Culture: P. falciparum isolates are cultured in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I.[10][11] Cultures are maintained in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: A stock solution of this compound is prepared, and serial dilutions are made to achieve a range of final concentrations for the assay.

-

Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to wells containing parasitized red blood cells (at approximately 0.5% parasitemia and 1.5% hematocrit). Drug-free wells serve as controls.

-

Incubation: The plate is incubated for 24-48 hours under the same conditions as the parasite culture.

-

Radiolabeling: [³H]hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.[12] The parasite incorporates the radiolabel as it synthesizes nucleic acids.

-

Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model.

In Vivo Efficacy Models

Preclinical in vivo efficacy is often assessed using rodent malaria models, such as the Plasmodium berghei infection model in mice.[10]

Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

-

Animal Model: Female NMRI mice are typically used.[10]

-

Infection: Mice are inoculated intraperitoneally with P. berghei ANKA strain-infected red blood cells.

-

Drug Administration: The test compound (this compound) is administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial like chloroquine.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percent inhibition of parasite growth. The dose that inhibits parasite growth by 50% (ED₅₀) and 90% (ED₉₀) can be determined.

Visualizing Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in overcoming chloroquine resistance.

Experimental Workflow for In Vitro Drug Sensitivity Testing

Caption: Workflow for determining the in vitro IC₅₀ of antimalarial compounds.

Clinical Development and Future Perspectives

Phase I clinical trials have demonstrated that this compound has a safety and pharmacokinetic profile comparable to chloroquine.[13][14] A phase II non-inferiority trial in Mali showed that this compound was as effective as the standard artemether-lumefantrine combination therapy for uncomplicated falciparum malaria.[6][7] These findings position this compound as a valuable candidate for further development, potentially as a partner drug in a new combination therapy.[1][2] However, recent studies have indicated a potential for cross-resistance with amodiaquine in certain regions like Cambodia, which warrants further investigation and consideration in its future deployment.[4][6][8] Continued research and larger clinical trials are essential to fully establish the role of this compound in the global effort to combat drug-resistant malaria.

References

- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates | Medicines for Malaria Venture [mmv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mmv.org [mmv.org]

- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomized Dose-Ranging Controlled Trial of this compound, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers | PLOS Clinical Trials [journals.plos.org]

- 14. researchgate.net [researchgate.net]

The Pharmacodynamics of AQ-13: A Technical Guide for Malaria Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-13 is a next-generation 4-aminoquinoline antimalarial drug developed to overcome the widespread resistance of Plasmodium falciparum to chloroquine. Its structural modifications allow it to maintain activity against chloroquine-resistant strains of the parasite. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

The precise molecular target of this compound is yet to be definitively identified; however, its mechanism of action is widely understood to be analogous to that of chloroquine.[1][2] The primary mode of action is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.

Plasmodium parasites digest host hemoglobin in their acidic digestive vacuole, releasing large quantities of toxic free heme. To protect themselves, the parasites detoxify the heme by converting it into an insoluble crystalline form called hemozoin. This compound, like other 4-aminoquinolines, is a weak base that accumulates in the acidic digestive vacuole of the parasite. Here, it is thought to bind to free heme, preventing its polymerization into hemozoin. The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2][3][4]

Caption: Proposed mechanism of action of this compound in the malaria parasite's digestive vacuole.

In Vitro Efficacy

This compound has demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) values are typically in the nanomolar range.

| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |

| 3D7 | Sensitive | 20.9 | [5] |

| 7G8 | Resistant | 44.3 | [5] |

| Cambodian Isolates | Mixed | 18 - 133 | [5] |

| Chloroquine-Resistant Strains | Resistant | 15 - 20 | [6] |

In Vivo Efficacy

A phase 2, randomized, non-inferiority clinical trial was conducted in Mali, comparing this compound to the standard artemether-lumefantrine combination therapy for uncomplicated P. falciparum malaria in adult males.[6]

| Parameter | This compound | Artemether-Lumefantrine |

| Dosage | 638.5 mg base on days 1 & 2, 319.25 mg base on day 3 | 80 mg artemether / 480 mg lumefantrine twice daily for 3 days |

| Parasite Clearance by Day 7 | 100% | 100% |

| Cure Rate (Per-Protocol) | 100% (28/28) | 93.9% (31/33) |

| Mean Blood Concentration (Day 8) | 800 nM | Not Applicable |

The results of this trial indicated that this compound was not inferior to artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria caused by both chloroquine-susceptible and chloroquine-resistant parasites.[6] The mean blood concentration of this compound eight days after treatment initiation was approximately 40-50 times higher than the in vitro IC50 for chloroquine-resistant parasites.[6]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Method)

This protocol is adapted from standard methodologies for assessing antimalarial drug efficacy in vitro.[5][7]

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

1. Parasite Culture:

-

P. falciparum strains are maintained in continuous culture in human erythrocytes (type O+) at 3-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasite synchronization to the ring stage is achieved using methods such as sorbitol lysis.

2. Drug Dilution:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations.

3. Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of each drug dilution in duplicate or triplicate.

-

Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 48 hours under the conditions described above.

-

Add 25 µL of culture medium containing 0.5 µCi of [3H]-hypoxanthine to each well.

-

Incubate for an additional 24 hours.

-

Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

-

Wash the filters to remove unincorporated radiolabel.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

The percentage of parasite growth inhibition is calculated relative to drug-free control wells.

-

IC50 values are determined by non-linear regression analysis of the dose-response curves.

In Vivo Efficacy Testing (4-Day Suppressive Test in a Murine Model)

This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds using a rodent malaria model.[7][8]

Caption: Workflow for the 4-day suppressive test to evaluate the in vivo efficacy of this compound.

1. Animal Model:

-

Swiss albino mice (e.g., CD-1) are commonly used.

2. Parasite Strain:

-

A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA) is used for infection.

3. Infection:

-

Mice are inoculated intraperitoneally with 1 x 107 parasitized red blood cells from a donor mouse.

4. Drug Administration:

-

Treatment is initiated 2-4 hours post-infection (Day 0).

-

This compound is administered orally or subcutaneously once daily for four consecutive days (Days 0, 1, 2, and 3).

-

A range of doses is used to determine the effective dose (ED50 and ED90).

-

A control group receives the vehicle alone.

5. Monitoring:

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa, and parasitemia is determined by microscopic examination.

-

The mean percent parasitemia for each group is calculated.

6. Data Analysis:

-

The percent suppression of parasitemia for each dose is calculated using the formula: [(Mean parasitemia of control group - Mean parasitemia of treated group) / Mean parasitemia of control group] x 100

-

The ED50 and ED90 (the doses that suppress parasitemia by 50% and 90%, respectively) are calculated by regression analysis of the dose-response data.

-

The mean survival time of the mice in each group is also recorded.

Conclusion

This compound is a promising antimalarial candidate with potent activity against both chloroquine-sensitive and -resistant P. falciparum. Its pharmacodynamic profile, characterized by a mechanism of action that circumvents common resistance pathways and a favorable in vivo efficacy, positions it as a valuable tool in the fight against malaria. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antimalarial compounds. Further research is warranted to fully elucidate its molecular interactions and to evaluate its efficacy in a broader patient population, including children and pregnant women.

References

- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmv.org [mmv.org]

- 8. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Inhibition of the Aquaglyceroporin-Mediated Glycerol Uptake Pathway in Plasmodium falciparum

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Disclaimer: This document is intended for informational purposes for a scientific audience. The user's initial query regarding an "Aq-13 signaling pathway" has been clarified. "this compound" is a 4-aminoquinoline antimalarial drug candidate and does not possess a signaling pathway. This guide focuses on a distinct, validated target in Plasmodium: the aquaglyceroporin-mediated glycerol uptake pathway.

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the identification and validation of novel therapeutic targets. One such promising target is the Plasmodium falciparum aquaglyceroporin (PfAQP), a membrane channel protein essential for the uptake of glycerol from the host. Glycerol is a crucial substrate for the parasite's lipid biosynthesis and membrane biogenesis, particularly during its rapid intraerythrocytic development.[1] Inhibition of PfAQP disrupts this vital nutrient supply chain, leading to decreased parasite proliferation and virulence. This technical guide provides a comprehensive overview of the PfAQP-mediated glycerol uptake pathway, its role as a drug target, known inhibitors, and detailed experimental protocols for its study.

The PfAQP-Mediated Glycerol Uptake Pathway

During the blood stage of infection, the malaria parasite resides within a parasitophorous vacuole inside a host erythrocyte. To acquire essential nutrients like glycerol from the host's plasma, the solute must traverse multiple membranes: the erythrocyte plasma membrane, the parasitophorous vacuolar membrane (PVM), and finally, the parasite's own plasma membrane.[2]

Plasmodium falciparum possesses a single aquaglyceroporin, PfAQP, which is localized to the parasite's plasma membrane.[1] This channel facilitates the transport of water and small neutral solutes, most notably glycerol.[3] The crystal structure of PfAQP has been resolved, providing detailed insights into its channel architecture and selectivity, which can be exploited for structure-based drug design.[4][5] Genetic knockout studies in the rodent malaria model, Plasmodium berghei, have demonstrated that parasites lacking the PfAQP orthologue (PbAQP) are viable but exhibit significantly impaired glycerol transport and slower proliferation rates.[1] This confirms the critical role of this pathway in parasite growth and establishes PfAQP as a valid target for antimalarial drug development.[2]

Mandatory Visualization 1: Glycerol Transport Pathway

Quantitative Data: Inhibitors of PfAQP

Several compounds have been identified that inhibit the function of PfAQP or the growth of Plasmodium falciparum by targeting this pathway. The table below summarizes the available quantitative data for these inhibitors.

| Compound Class | Compound Name | Target | Assay Type | IC50 | Organism/Strain | Citation(s) |

| Gold (III) Complexes | Auterpy | PfAQP | P. falciparum Growth Inhibition | 590 nM | Chloroquine-resistant P. falciparum | [6][7] |

| Sugar Alcohols | Erythritol | PfAQP | In silico permeation studies & in vitro confirmation | High nanomolar range (predicted) | P. falciparum | [8][9] |

| Mercurials | Mercuric Chloride (HgCl2) | Aquaporins (general) | Water Transport Inhibition | Not specified for PfAQP | General Aquaporins | [10][11] |

Note: Mercurial compounds are general inhibitors of aquaporins and are not suitable for therapeutic use due to their toxicity. They are primarily used as research tools to characterize channel function.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PfAQP inhibition.

Protocol: In Vitro Growth Inhibition Assay for P. falciparum

This protocol is used to determine the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.

4.1.1 Materials

-

P. falciparum culture (e.g., 3D7 or drug-resistant strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black, clear-bottom microplates

-

Test compounds dissolved in DMSO

4.1.2 Procedure

-

Synchronize parasite cultures to the ring stage.

-

Prepare a parasite culture suspension with 2% parasitemia and 2% hematocrit in complete medium.

-

Serially dilute test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should be ≤ 0.5%.

-

Add 100 µL of the parasite suspension to each well of the assay plate.

-

Add 100 µL of the diluted compound solutions to the corresponding wells. Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

-

After incubation, prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.

-

Carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.[12]

4.1.3 Data Analysis

-

Subtract the background fluorescence from uninfected erythrocyte wells.

-

Normalize the data to the positive control (100% growth).

-

Plot the percentage of growth inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol: Glycerol Uptake Assay in Xenopus Oocytes

This protocol measures the ability of a compound to inhibit glycerol transport through PfAQP expressed heterologously in Xenopus laevis oocytes.

4.2.1 Materials

-

Xenopus laevis oocytes

-

cRNA for PfAQP

-

Barth's solution (standard and modified)

-

Glycerol

-

Test compounds

-

Videomicroscopy setup

4.2.2 Procedure

-

Surgically remove oocytes from a female Xenopus laevis.

-

Inject oocytes with PfAQP cRNA or water (as a control). Incubate for 2-3 days to allow for protein expression.

-

Pre-incubate the oocytes in Barth's solution containing the test compound at the desired concentration for 15-30 minutes.

-

To initiate the assay, transfer the oocytes to an iso-osmotic solution containing 100 mM glycerol and the test compound.[2]

-

The influx of glycerol creates an osmotic gradient, causing water to enter the oocyte, which leads to swelling.

-

Monitor and record the oocyte swelling over time using videomicroscopy.[2]

4.2.3 Data Analysis

-

Calculate the rate of oocyte volume change (dV/dt).

-

Compare the swelling rate of oocytes expressing PfAQP in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition of glycerol permeability.

Mandatory Visualization 2: Inhibitor Screening Workflow

Conclusion

The aquaglyceroporin-mediated glycerol uptake pathway, centered on the PfAQP channel, represents a significant and well-validated target for the development of novel antimalarial therapeutics. Its essential role in nutrient acquisition for parasite proliferation makes it a key vulnerability to be exploited. The availability of a high-resolution crystal structure of PfAQP provides a solid foundation for structure-based drug discovery efforts. The identification of potent inhibitors, such as the gold(III) complex Auterpy, demonstrates the druggability of this target. Further screening and optimization of compounds that selectively block this channel could lead to a new class of antimalarials, which are urgently needed to combat the growing threat of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to identify and characterize new inhibitors of this critical Plasmodium falciparum pathway.

References

- 1. Crystal structure of the aquaglyceroporin PfAQP from the malarial parasite Plasmodium falciparum – ScienceOpen [scienceopen.com]

- 2. pnas.org [pnas.org]

- 3. Crystal structure of the aquaglyceroporin PfAQP from the malarial parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. Crystal structure of the aquaglyceroporin PfAQP from the malarial parasite Plasmodium falciparum [escholarship.org]

- 6. Evaluation of Au(III) complexes as Plasmodium falciparum aquaglyceroporin (PfAQP) inhibitors by in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. [1305.1267] Healthy sweet inhibitor of Plasmodium falciparum aquaglyceroporin [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of AQ-13 in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target of the antimalarial drug candidate AQ-13 in Plasmodium falciparum, the deadliest species of malaria parasite. This compound, a 4-aminoquinoline derivative, was developed to overcome the widespread resistance to its predecessor, chloroquine. The primary molecular target of this compound is the P. falciparum chloroquine resistance transporter (PfCRT), a protein located in the membrane of the parasite's digestive vacuole. This guide delves into the mechanism of action of this compound, its interaction with PfCRT, and the experimental evidence supporting these findings. It includes a compilation of quantitative data on the drug's efficacy, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction to this compound

This compound is a promising antimalarial compound that belongs to the 4-aminoquinoline class of drugs, structurally similar to chloroquine.[1] It was specifically designed to be effective against strains of P. falciparum that have developed resistance to chloroquine, which for many years was the frontline treatment for malaria.[1] The key attribute of this compound is its ability to circumvent the primary mechanism of chloroquine resistance, making it a valuable candidate for the treatment of uncomplicated falciparum malaria, potentially as part of a combination therapy.[1]

The Molecular Target: P. falciparum Chloroquine Resistance Transporter (PfCRT)

The overwhelming body of evidence points to the P. falciparum chloroquine resistance transporter (PfCRT) as the primary molecular target and modulator of this compound's activity. PfCRT is a transmembrane protein located on the membrane of the parasite's acidic digestive vacuole (DV).[2] In chloroquine-susceptible parasites, chloroquine, a weak base, becomes protonated and trapped within the acidic DV, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, ultimately killing the parasite.

In chloroquine-resistant parasites, mutations in the pfcrt gene lead to an altered PfCRT protein that can actively transport chloroquine out of the DV, reducing its concentration at the site of action and rendering the drug ineffective.[2] The most notable of these mutations is the K76T substitution.[2]

This compound, like chloroquine, is believed to exert its antimalarial effect by accumulating in the parasite's DV and inhibiting hemozoin formation. However, its modified side chain is thought to reduce its affinity for the mutated PfCRT transporter, thus preventing its efflux from the DV and allowing it to maintain its efficacy against chloroquine-resistant strains.[1] While direct binding affinity studies for this compound with PfCRT are not extensively reported in the available literature, the strong cross-resistance patterns observed with other 4-aminoquinolines like amodiaquine strongly suggest a shared mechanism of action and interaction with PfCRT.

Proposed Mechanism of Action of this compound

The proposed mechanism of action for this compound in both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) P. falciparum is illustrated in the following diagram.

Caption: Proposed mechanism of this compound action in P. falciparum.

Quantitative Data

The following table summarizes the in vitro activity of this compound against various strains of P. falciparum, expressed as the 50% inhibitory concentration (IC50).

| P. falciparum Strain/Isolate | Chloroquine Susceptibility | This compound IC50 (nM) | Reference(s) |

| 3D7 | Susceptible | 20.9 | |

| 7G8 | Resistant | 44.3 | |

| Cambodian Isolates (Median, n=14) | Amodiaquine-Susceptible | 46.7 | |

| Cambodian Isolates (Median, n=24) | Amodiaquine-Resistant | 64.9 | |

| Cambodian Isolates (Range) | Mixed | 18 - 133 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound against P. falciparum.

In Vitro Culture of P. falciparum

The continuous in vitro culture of asexual erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (type O+)

-

Complete culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum (type A+), and 20 mg/L gentamicin.

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Sterile culture flasks (e.g., T25, T75)

-

Incubator at 37°C

Procedure:

-

Prepare the complete culture medium and warm it to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes.

-

Thaw a cryopreserved vial of P. falciparum-infected erythrocytes.

-

Establish the culture in a flask at a 5% hematocrit (volume of red blood cells/total volume) and an initial parasitemia of 0.5-1%.

-

Place the flask in a modular incubation chamber, flush with the gas mixture, and seal.

-

Incubate at 37°C.

-

Maintain the culture by changing the medium daily and providing fresh erythrocytes as needed to keep the parasitemia between 1% and 5%.

-

Monitor parasitemia by preparing thin blood smears and staining with Giemsa.

[3H]Hypoxanthine Uptake Inhibition Assay

This radioisotopic assay is a gold standard for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs. It quantifies parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Materials:

-

Synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2.5% hematocrit)

-

96-well microtiter plates pre-dosed with serial dilutions of this compound

-

[3H]Hypoxanthine (1 µCi/well)

-

Complete culture medium

-

Cell harvester and filter mats

-

Scintillation fluid and a liquid scintillation counter

Procedure:

-

Prepare a synchronized culture of P. falciparum at the ring stage.

-

Dilute the culture to 1% parasitemia and 2% hematocrit in complete medium.

-

Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.

-

Incubate the plates for 24 hours at 37°C in a gassed chamber.

-

Add 25 µL of [3H]hypoxanthine (0.5 µCi) to each well.

-

Incubate for an additional 24 hours.

-

Freeze the plates at -20°C to lyse the cells and terminate the assay.

-

Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated radiolabel.

-

Dry the filter mat and place it in a scintillation bag with scintillation fluid.

-

Measure the incorporated radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro drug susceptibility testing.

Conclusion

The available evidence strongly supports the P. falciparum chloroquine resistance transporter (PfCRT) as the primary molecular target of this compound. This 4-aminoquinoline derivative demonstrates significant promise as an antimalarial agent, particularly due to its efficacy against chloroquine-resistant strains of P. falciparum. Its mechanism of action is believed to mirror that of chloroquine—inhibition of hemozoin formation in the parasite's digestive vacuole—while its structural modifications likely enable it to evade the efflux mechanism mediated by mutated PfCRT. Further research, including direct binding studies and detailed structural analyses of the this compound-PfCRT interaction, will be invaluable in fully elucidating its mechanism of action and in the development of next-generation antimalarials to combat the ever-present threat of drug resistance.

References

The Structure-Activity Relationship of Aq-13: A Comprehensive Analysis

An in-depth examination of the structural determinants of Aq-13's biological activity, providing a guide for researchers and professionals in drug development.

Core Principles of Structure-Activity Relationship Studies

The primary goal of SAR studies is to identify the key chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound, researchers can understand how changes in its physicochemical properties—such as size, shape, and electronic distribution—affect its interaction with a biological target. This understanding is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic profile.

Hypothetical SAR of this compound: A Case Study

For the purpose of this guide, let us assume this compound is a novel kinase inhibitor. The following sections will detail a hypothetical SAR study for this compound.

Table 1: SAR of this compound Analogs at the Kinase Target

| Compound | R1 Group | R2 Group | IC50 (nM) |

| This compound | -H | -OCH3 | 50 |

| Aq-14 | -CH3 | -OCH3 | 25 |

| Aq-15 | -Cl | -OCH3 | 75 |

| Aq-16 | -H | -OH | 150 |

| Aq-17 | -H | -CH3 | 90 |

This table presents a summary of the inhibitory concentration (IC50) of hypothetical this compound analogs, demonstrating how modifications at the R1 and R2 positions impact its potency.

Experimental Protocols

A robust SAR study relies on well-defined experimental protocols. The following outlines a typical workflow for evaluating novel kinase inhibitors.

Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinase is typically determined using a biochemical assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reagent Preparation : Prepare kinase, substrate, and compound solutions in the appropriate assay buffer.

-

Reaction Setup : Add the kinase and substrate to a 384-well plate.

-

Compound Addition : Add the test compounds at varying concentrations.

-

Incubation : Incubate the reaction mixture at room temperature for 1 hour.

-

ADP-Glo™ Reagent : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Data Acquisition : Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds, a cell-based assay such as the MTT assay is commonly employed.

-

Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with the compounds at various concentrations for 72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization : Solubilize the formazan crystals with a solubilization buffer.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are then determined.

Visualizing Key Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Figure 1: A diagram illustrating the hypothetical mechanism of action for this compound within a kinase signaling pathway.

Figure 2: A flowchart outlining the typical experimental workflow for a structure-activity relationship study.

Conclusion

The process of elucidating the structure-activity relationship of a compound is a cornerstone of modern drug discovery. Through systematic chemical modification and rigorous biological testing, researchers can transform a promising lead molecule into a clinical candidate with enhanced efficacy and safety. While specific data on "this compound" is not currently available, the methodologies and principles described in this guide provide a robust framework for conducting such an investigation. The combination of quantitative data analysis, detailed experimental protocols, and clear visual representations of complex biological and chemical relationships is essential for the successful development of new therapeutic agents.

In Vitro Activity of AQ-13 Against Plasmodium vivax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum.[1][2] While extensive research has focused on its efficacy against P. falciparum, its potential as a therapeutic agent for Plasmodium vivax infections, particularly in regions with emerging chloroquine resistance, warrants thorough investigation. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for assessing the in vitro activity of this compound against P. vivax. Due to a lack of publicly available data on the specific in vitro activity of this compound against P. vivax, this document focuses on the established experimental protocols and the presumed mechanism of action based on its structural class.

Presumed Mechanism of Action

The mechanism of action for this compound is believed to be analogous to that of chloroquine, targeting the parasite's detoxification pathway for heme.[3] During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline structure called hemozoin within its digestive vacuole. As a weak base, this compound is thought to accumulate in the acidic digestive vacuole of the parasite. Here, it is proposed to bind to heme, preventing its polymerization into hemozoin. The accumulation of this drug-heme complex leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[4]

Quantitative Data on In Vitro Activity

As of the latest literature review, specific quantitative data (e.g., IC50, IC90) for the in vitro activity of this compound against P. vivax clinical or laboratory-adapted isolates have not been published. Researchers are encouraged to use the experimental protocols outlined below to generate this crucial data. A template for data presentation is provided for when such results become available.

Table 1: Template for Summarizing In Vitro Activity of this compound against P. vivax

| Parameter | This compound | Chloroquine (Control) |

| IC50 (nM) | Data not available | Insert Value |

| IC90 (nM) | Data not available | Insert Value |

| Resistance Index * | Data not available | Insert Value |

| Number of Isolates Tested | Data not available | Insert Value |

| Geographic Origin of Isolates | Data not available | Insert Value |

*Resistance Index (RI) is calculated as the IC50 of the test isolate divided by the IC50 of a known sensitive reference strain.

Experimental Protocols

The in vitro culture of P. vivax is more challenging than that of P. falciparum due to its preference for reticulocytes and the lack of a continuous culture system. Therefore, drug sensitivity testing is typically performed on fresh clinical isolates. The two most common methods for assessing the in vitro susceptibility of P. vivax are the schizont maturation assay and the SYBR Green I-based fluorescence assay.[5]

Schizont Maturation Assay

This assay is considered the standard for assessing the in vitro sensitivity of P. vivax to antimalarial drugs.[5] It measures the ability of the parasite to mature from the ring stage to the schizont stage in the presence of the drug.

Methodology:

-

Blood Collection and Preparation:

-

Collect venous blood from patients with P. vivax monoinfection into heparinized tubes.[5]

-

Remove leukocytes using a CF11 cellulose column to prevent interference.

-

Wash the erythrocytes with RPMI 1640 medium.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound and a control drug (e.g., chloroquine) in a 96-well microtiter plate. A solvent control (e.g., DMSO) and a drug-free control well must be included.[5]

-

-

Culture:

-

Adjust the parasitemia of the infected blood to 0.1-0.5% with uninfected O+ erythrocytes and a hematocrit of 2%.

-

Add the prepared infected red blood cell suspension to the drug-pre-coated plates.

-

Incubate the plates at 37.5°C for 36-42 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

-

Endpoint Determination:

-

After incubation, prepare thick blood smears from each well.

-

Stain the smears with Giemsa.

-

Count the number of schizonts (with 3 or more nuclei) per 200 asexual parasites under a microscope.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

-

SYBR Green I-Based Fluorescence Assay

This method offers a higher-throughput alternative to microscopy-based assays by quantifying parasite DNA.

Methodology:

-

Blood Collection, Preparation, and Culture:

-

Follow steps 1-3 as described for the Schizont Maturation Assay.

-

-

Lysis and Staining:

-

After the incubation period, lyse the red blood cells in the microtiter plate.

-

Add SYBR Green I dye, which intercalates with DNA, to each well.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of parasite DNA and thus reflects parasite growth.

-

Calculate the IC50 values from the dose-response curves after subtracting the background fluorescence from drug-free wells containing uninfected erythrocytes.

-

It is important to note that the SYBR Green I assay can sometimes have a high background in P. vivax samples, and the microscopic method is often considered more sensitive.[5]

Conclusion

While direct data on the in vitro activity of this compound against P. vivax is currently lacking, its structural similarity to chloroquine and its efficacy against chloroquine-resistant P. falciparum make it a compound of significant interest. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the potential of this compound as a treatment for vivax malaria. The generation of reliable in vitro susceptibility data is a critical first step in the development of new therapeutic strategies to combat this widespread and debilitating disease.

References

- 1. This compound - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-resistance of the chloroquine-derivative this compound with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AQ-13 In Vitro Susceptibility Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated significant activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Understanding the in vitro susceptibility of various P. falciparum strains to this compound is a critical step in its development as a potential antimalarial therapeutic. This document provides detailed application notes and a comprehensive protocol for conducting in vitro susceptibility assays to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum. The primary method detailed is the [³H]hypoxanthine incorporation inhibition assay, a widely accepted and robust method for assessing antimalarial drug efficacy.

Mechanism of Action

While the precise molecular target of this compound is still under investigation, it is thought to share a mechanism of action similar to that of chloroquine. This proposed mechanism involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.

Data Presentation: In Vitro Susceptibility of P. falciparum to this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum, including both chloroquine-sensitive and chloroquine-resistant lines.

| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |

| 3D7 | Sensitive | 20.9 | [1] |

| 7G8 | Resistant | 44.3 | [1] |

| K1 | Resistant | 60 | [2] |

| Chloroquine-Resistant Isolates | Resistant | 15 - 20 | [3] |

| Amodiaquine-Susceptible Isolates (Median) | - | 46.7 | [1] |

| Amodiaquine-Resistant Isolates (Median) | - | 64.9 | [1] |

Experimental Protocol: [³H]Hypoxanthine Incorporation Inhibition Assay

This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to this compound.

Materials

-

This compound dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum, and 50 µg/mL gentamicin)

-

Hypoxanthine-free culture medium

-

[³H]hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator (37°C)

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Methods

1. Preparation of this compound Stock and Working Solutions

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for the assay (e.g., 0.1 nM to 300 nM). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity to the parasites.

2. Parasite Culture and Plate Preparation

-

Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment.

-

Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Prepare a parasite suspension in complete culture medium with a hematocrit of 2% and a parasitemia of 0.5%.

-

In a 96-well microtiter plate, add 200 µL of the parasite suspension to each well.

-

Add 20 µL of the diluted this compound solutions to the corresponding wells in triplicate. Include drug-free control wells (containing medium with the same final DMSO concentration as the test wells) and uninfected erythrocyte control wells.

3. Incubation and [³H]Hypoxanthine Labeling

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with the specified gas mixture.

-

After the initial 24-hour incubation, add 0.5 µCi of [³H]hypoxanthine in 20 µL of hypoxanthine-free medium to each well.

-

Continue to incubate the plates for an additional 24-48 hours under the same conditions.[1]

4. Harvesting and Scintillation Counting

-

Terminate the assay by freezing the plates at -20°C.

-

Thaw the plates and harvest the contents of each well onto glass fiber filters using a cell harvester. This process lyses the erythrocytes and captures the parasite DNA containing the incorporated [³H]hypoxanthine.

-

Wash the filters with distilled water to remove unincorporated radiolabel.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

5. Data Analysis

-

Calculate the mean CPM for each drug concentration and the drug-free controls.

-

Determine the percent inhibition of parasite growth for each this compound concentration using the following formula: % Inhibition = 100 - [ (Mean CPM of test wells - Mean CPM of uninfected erythrocyte control) / (Mean CPM of drug-free control wells - Mean CPM of uninfected erythrocyte control) ] * 100

-

Plot the percent inhibition against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% inhibition of [³H]hypoxanthine incorporation compared to the drug-free control.

Caption: Experimental workflow for the this compound in vitro susceptibility assay.

References

- 1. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Application Notes and Protocols for the Use of Aq-13 in Plasmodium Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aq-13 is a synthetic 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated potent antimalarial activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.[1][2][3] Its development represents a significant effort to overcome the challenge of widespread resistance to traditional antimalarial drugs. These application notes provide detailed protocols for the use of this compound in in vitroPlasmodium culture systems, intended for researchers, scientists, and professionals in the field of antimalarial drug development.

Mechanism of Action

The precise molecular target of this compound is not yet fully elucidated, but it is understood to function similarly to chloroquine.[1] The primary mechanism of action is believed to be the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound is thought to interfere with this detoxification process, leading to the accumulation of toxic heme, which induces oxidative stress and ultimately results in parasite death.[1]

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Quantitative Data

The following table summarizes the in vitro activity of this compound against various P. falciparum strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.

| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference |

| 3D7 | Susceptible | 20.9 | [1] |

| 7G8 | Resistant | 44.3 | [1] |

| Cambodian Isolates (Median) | Amodiaquine-Susceptible | 46.7 | [1] |

| Cambodian Isolates (Median) | Amodiaquine-Resistant | 64.9 | [1] |

| Chloroquine-Resistant Strains | Resistant | 15-20 | [4] |

Experimental Protocols

1. Preparation of this compound Stock Solution

For in vitro assays, a concentrated stock solution of this compound should be prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its compatibility with cell cultures at low final concentrations.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

-

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

2. In Vitro Antimalarial Susceptibility Testing using the SYBR Green I Assay

The SYBR Green I-based fluorescence assay is a widely used method to determine the IC50 of antimalarial compounds. It relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

-

Materials:

-

Continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and human serum or Albumax)

-

Washed human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

Sterile, 96-well black, clear-bottom microplates

-

Lysis buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

-

Protocol:

-

Drug Plate Preparation:

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

-

Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.

-

Include control wells:

-

Drug-free control (parasitized erythrocytes with no drug).

-

Background control (uninfected erythrocytes).

-

-

-

Parasite Culture Preparation:

-

Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.

-

Prepare a parasite suspension with a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.

-

-

Assay Incubation:

-

Add 100 µL of the parasite suspension to each well of the drug plate.

-

Incubate the plate in a humidified, modular incubation chamber with a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.

-

-

Fluorescence Measurement:

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all readings.

-

Normalize the data to the drug-free control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

-

Caption: Experimental workflow for the SYBR Green I assay.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AQ-13 Dosage in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-13, a structural analog of chloroquine, has demonstrated significant promise as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum. These application notes provide a comprehensive overview of recommended dosages, administration routes, and detailed protocols for the in vivo evaluation of this compound in murine models of malaria. The information compiled herein is intended to guide researchers in designing and executing robust preclinical efficacy and safety studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in rodent models based on available pharmacokinetic and preclinical studies.

Table 1: Recommended Dosage of this compound in Rodent Models

| Animal Model | Administration Route | Dosage Range (mg/kg) | Study Type | Reference |

| Rat (Sprague-Dawley) | Intravenous (IV) | 10 | Pharmacokinetics | [1] |

| Rat (Sprague-Dawley) | Oral (PO) | 20 - 102 | Pharmacokinetics | [1] |

| Mouse | Oral (PO) | Extrapolated from rat studies; starting range of 20-50 mg/kg recommended for efficacy studies. | Efficacy (projected) | N/A |

| Mouse | Intravenous (IV) | Extrapolated from rat studies; starting dose of 10 mg/kg recommended for pharmacokinetic or acute efficacy studies. | Efficacy (projected) | N/A |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats